ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[5-(4-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[5-(4-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperidine-4-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carbon disulfide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amines and carboxylic acids.
Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidation can lead to sulfoxides or sulfones.
Reduction: Reduction can result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-{[5-(4-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways or microbial cell wall synthesis.
Pathways Involved: The compound may inhibit key enzymes or receptors, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
- Methyl piperidine-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-{[5-(4-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperidine-4-carboxylate is unique due to the presence of both the oxadiazole and piperidine rings, which are not commonly found together in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H20FN3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 1-[[5-(4-fluorophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H20FN3O3S/c1-2-23-16(22)13-7-9-20(10-8-13)11-21-17(25)24-15(19-21)12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3 |
InChI Key |
LOLWHZDOPBQFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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